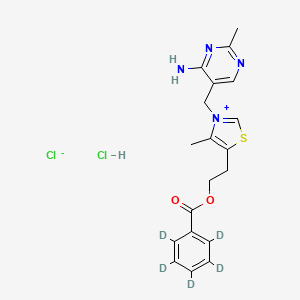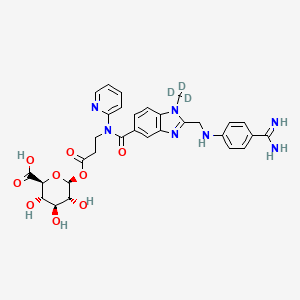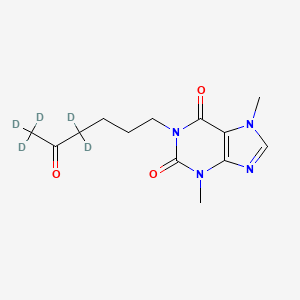
Pentoxifylline-4',4',6',6',6'-D5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentoxifylline-4’,4’,6’,6’,6’-D5 is a deuterium-labeled derivative of Pentoxifylline. Pentoxifylline is a methylxanthine derivative known for its hemorheological properties, meaning it can improve blood flow by reducing blood viscosity and enhancing erythrocyte flexibility . The deuterium labeling in Pentoxifylline-4’,4’,6’,6’,6’-D5 makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pentoxifylline-4’,4’,6’,6’,6’-D5 involves the incorporation of deuterium atoms into the Pentoxifylline molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Pentoxifylline-4’,4’,6’,6’,6’-D5 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production is carried out under stringent quality control measures to meet the standards required for scientific research .
化学反応の分析
Types of Reactions
Pentoxifylline-4’,4’,6’,6’,6’-D5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Pentoxifylline-4’,4’,6’,6’,6’-D5 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving the metabolic pathways of Pentoxifylline.
Biology: Helps in understanding the biological effects of Pentoxifylline at the molecular level.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of Pentoxifylline in the body.
Industry: Employed in the development of new drugs and therapeutic agents.
作用機序
Pentoxifylline-4’,4’,6’,6’,6’-D5 exerts its effects by inhibiting phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in various physiological effects, including improved blood flow, reduced inflammation, and enhanced immune response. The molecular targets include erythrocytes, leukocytes, and endothelial cells .
類似化合物との比較
Similar Compounds
Pentoxifylline: The non-deuterated form with similar pharmacological properties.
Theophylline: Another methylxanthine derivative with bronchodilator effects.
Caffeine: A well-known stimulant with similar structural features.
Uniqueness
Pentoxifylline-4’,4’,6’,6’,6’-D5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability of the compound and allow for precise tracking in metabolic studies .
特性
分子式 |
C13H18N4O3 |
|---|---|
分子量 |
283.34 g/mol |
IUPAC名 |
3,7-dimethyl-1-(4,4,6,6,6-pentadeuterio-5-oxohexyl)purine-2,6-dione |
InChI |
InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3/i1D3,6D2 |
InChIキー |
BYPFEZZEUUWMEJ-YRYIGFSMSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
正規SMILES |
CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


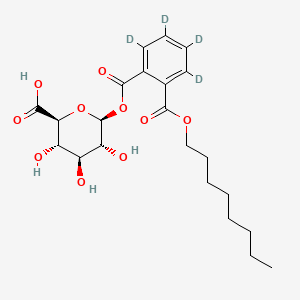
![N-[[3-[4-[(dimethylamino)methyl]phenyl]imidazo[1,2-a]pyridin-6-yl]methyl]-N-methyl-5-[3-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyridin-2-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B12419499.png)

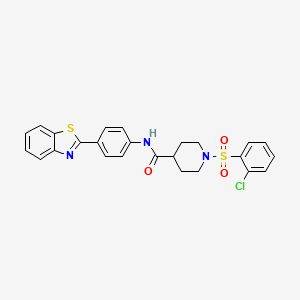
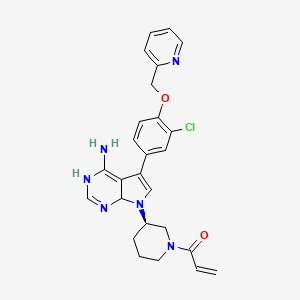

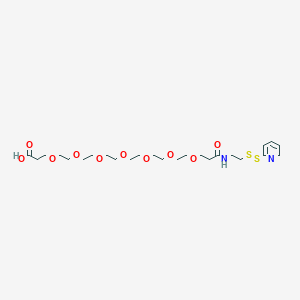
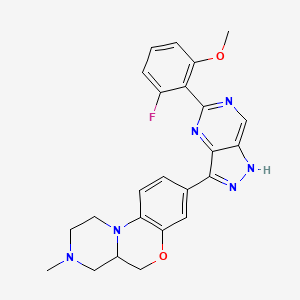

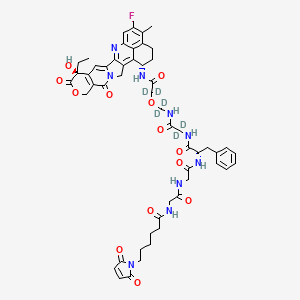
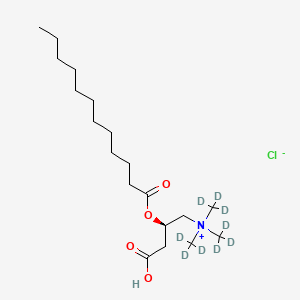
![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)
